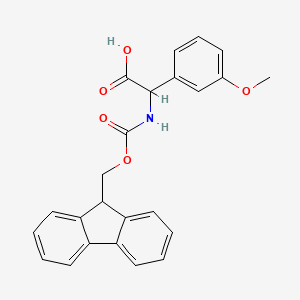

(R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is a compound that belongs to the family of Fmoc-protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a common protecting group for the amino function in amino acids, which helps in the stepwise synthesis of peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid, often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process includes the sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Coupling Reactions: The amino group can participate in peptide bond formation with carboxylic acids or activated esters.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide.

Oxidation: Potassium permanganate in aqueous solution.

Peptide Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Major Products Formed

Fmoc Deprotection: The free amino acid.

Oxidation: The corresponding hydroxyl derivative.

Peptide Coupling: Peptides with the desired sequence.

Applications De Recherche Scientifique

®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is used extensively in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and commercial purposes.

Mécanisme D'action

The primary mechanism of action of ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions or biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fmoc-4-amino-3-hydroxybutanoic acid

- Fmoc-5-amino-2-methoxybenzoic acid

- Fmoc-3-amino-3-(biphenyl)-propionic acid

Uniqueness

®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is unique due to its specific structure, which includes a methoxy group on the benzene ring. This structural feature can influence its reactivity and the types of peptides it can form. Compared to other Fmoc-protected amino acids, it offers distinct advantages in terms of stability and ease of deprotection .

Activité Biologique

(R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, emphasizing its applications in drug development, peptide synthesis, and its role as a building block in various biochemical research.

- IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methoxyphenyl)acetic acid

- Molecular Formula : C24H21N O5

- Molecular Weight : 403.43 g/mol

- CAS Number : 1260614-82-1

The compound features a fluorenyl group, which contributes to its hydrophobic characteristics, making it suitable for interactions in biological systems.

Peptide Synthesis

(R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is primarily utilized as a key building block in peptide synthesis. Its Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide chains. This capability is critical for developing therapeutic peptides that may target specific biological pathways or functions.

Drug Development

The compound's unique functional groups enhance its utility in drug development. Research indicates that modifications to the structure of Fmoc-amino acids can lead to new therapeutic agents, particularly those targeting cancer and infectious diseases. The ability to incorporate this compound into peptidomimetics allows researchers to explore new mechanisms of action against resistant strains of bacteria and other pathogens .

Case Studies

- Antimicrobial Activity : A study involving Fmoc-based peptidomimetics demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of cationic charges in achieving this activity, suggesting that compounds like (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid could be optimized for enhanced antibacterial properties .

- Neuroscience Applications : The structural properties of this compound make it suitable for studies related to neurotransmitter pathways. Research indicates that derivatives of Fmoc-amino acids can influence neuronal signaling, potentially leading to advancements in understanding neurological disorders .

Bioconjugation

The compound can also be employed in bioconjugation techniques, which involve linking biomolecules for targeted therapies or diagnostic agents. This application enhances the specificity and efficacy of treatments by allowing precise targeting of disease sites .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSIJILABHCANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.